ROS kinases-IN-2

ROS1 kinase inhibition biochemical assay IC50 comparison

ROS kinases-IN-2 is a research-grade ROS1 antagonist (21.53% inhibition at 10 µM), specifically engineered as a low-potency control for SAR campaigns against more potent analogs like ROS kinases-IN-1 (IC50 1.22 µM). It features a unique quinolinecarboxamide scaffold and off-target JMJD2E inhibition, ideal for dissecting polypharmacology in cancer models or establishing novel IP space. Distinct from clinical agents (crizotinib, entrectinib).

Molecular Formula C22H19N3O3S2
Molecular Weight 437.5 g/mol
Cat. No. B3504415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROS kinases-IN-2
Molecular FormulaC22H19N3O3S2
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C22H19N3O3S2/c23-30(27,28)16-9-7-15(8-10-16)11-12-24-22(26)18-14-20(21-6-3-13-29-21)25-19-5-2-1-4-17(18)19/h1-10,13-14H,11-12H2,(H,24,26)(H2,23,27,28)
InChIKeyQGHYISYCZNANMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ROS kinases-IN-2: Technical Specifications and Procurement-Relevant Characterization for ROS Kinase Research


ROS kinases-IN-2 (CAS 687576-28-9) is a synthetic small-molecule antagonist of the ROS receptor tyrosine kinase, originally disclosed in patent WO2014141129A2 as part of a series of compounds for inhibiting abnormal cell growth [1]. The compound has a molecular formula of C22H19N3O3S2 and a molecular weight of 437.5 g/mol [1]. It is commercially available from multiple research reagent suppliers for in vitro biochemical and cellular studies targeting ROS kinase-dependent pathways . At a screening concentration of 10 μM, ROS kinases-IN-2 demonstrates 21.53% inhibition of ROS kinase activity under the assay conditions specified in the patent disclosure [1].

Why Generic ROS1 Inhibitor Substitution Is Not Viable: The Case for ROS kinases-IN-2 in Defined Research Contexts


The ROS1 inhibitor landscape includes clinical-stage agents such as crizotinib, entrectinib, lorlatinib, and repotrectinib that exhibit potent IC50 values in the low nanomolar range and are optimized for in vivo pharmacokinetics and CNS penetration [1]. These agents are not interchangeable with research tool compounds such as ROS kinases-IN-2, which operates in a distinct functional space: micromolar-range biochemical inhibition and a unique off-target profile that includes JMJD2E inhibition . While clinical-stage ROS1 inhibitors are designed for therapeutic efficacy and resistance mutation coverage, ROS kinases-IN-2 provides a structurally distinct scaffold for basic mechanistic studies where differential potency or alternative polypharmacology is the parameter of interest [2]. Generic substitution across this functional divide would yield non-comparable experimental outcomes and invalidate cross-study reproducibility.

ROS kinases-IN-2 Comparative Evidence: Quantified Differentiation from Structural Analogs and Alternative ROS1 Inhibitors


Comparative Biochemical Potency: ROS kinases-IN-2 vs. ROS kinases-IN-1

Within the same patent series, ROS kinases-IN-2 and ROS kinases-IN-1 represent structurally related analogs with distinct biochemical profiles. ROS kinases-IN-2 achieves 21.53% inhibition of ROS kinase at 10 μM [1]. In contrast, ROS kinases-IN-1 exhibits an IC50 value of 1.22 μM against ROS tyrosine kinase, indicating substantially greater potency at the target enzyme . The data are derived from the same patent disclosure (WO2014141129A2), ensuring comparable assay framework despite the difference in reported metrics (percent inhibition vs. IC50) [1].

ROS1 kinase inhibition biochemical assay IC50 comparison structure-activity relationship

Cross-Class Potency Differential: ROS kinases-IN-2 vs. Clinical ROS1 Inhibitors

ROS kinases-IN-2 exhibits weak inhibition of ROS kinase (21.53% at 10 μM) , representing a >2,000-fold potency differential relative to clinical-stage ROS1 inhibitors. Representative values include crizotinib (IC50 ~1-5 nM), entrectinib (IC50 ~0.5-2 nM), lorlatinib (IC50 ~0.1-0.7 nM), and repotrectinib (IC50 ~0.07-0.3 nM) against wild-type ROS1 [1]. This class-level inference is drawn from independent studies employing distinct assay platforms; direct head-to-head data under identical conditions are not available. The cross-study comparison illustrates functional category distinction rather than precise rank-ordering.

ROS1 inhibitor potency comparison clinical-stage comparator research tool selection

Off-Target Polypharmacology: JMJD2E Inhibition as a Differential Characteristic

ROS kinases-IN-2 has been identified as an inhibitor of human Jumonji Domain Containing 2E (JMJD2E), also known as KDM4E . The specific IC50 or inhibition percentage for JMJD2E is not publicly reported, but this dual-target profile contrasts with clinical ROS1 inhibitors such as crizotinib, entrectinib, and lorlatinib, which are not characterized as JMJD2E inhibitors [1]. JMJD2E is a histone lysine demethylase implicated in transcriptional regulation and cancer biology, representing a distinct pharmacological axis not targeted by standard ROS1 inhibitors.

JMJD2E KDM4E epigenetic inhibitor off-target activity polypharmacology

Structural Differentiation: Non-Macrocyclic Scaffold with Unique Sulfamoylphenyl Moiety

ROS kinases-IN-2 (N-[2-(4-Sulfamoylphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide) features a non-macrocyclic quinolinecarboxamide core . This scaffold class is structurally distinct from macrocyclic ROS1 inhibitors such as lorlatinib and repotrectinib, and from aminopyridine-based inhibitors such as crizotinib [1]. The presence of a terminal sulfamoylphenyl moiety provides a hydrogen-bond donor/acceptor interface not present in clinical ROS1 inhibitors, offering a distinct chemical starting point for SAR studies.

quinolinecarboxamide chemical scaffold structural analog medicinal chemistry

ROS kinases-IN-2: Recommended Research Applications Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Using ROS kinases-IN-2 as a Low-Potency Comparator

The weak ROS kinase inhibition of ROS kinases-IN-2 (21.53% at 10 μM) relative to ROS kinases-IN-1 (IC50 = 1.22 μM) positions it as a valuable low-potency control in SAR campaigns [1]. Researchers can benchmark novel analogs against both endpoints to delineate potency thresholds and identify structural features responsible for enhanced target engagement .

Investigating ROS1-Independent JMJD2E-Mediated Cellular Effects

Given the reported JMJD2E inhibitory activity of ROS kinases-IN-2—a property not shared by clinical ROS1 inhibitors—this compound is suited for dissecting JMJD2E-dependent phenotypes in cancer cell models where ROS1 is minimally expressed or genetically silenced [1]. This application leverages the compound's unique polypharmacology as a differentiating feature.

Chemical Biology Studies Requiring Weak ROS1 Engagement as a Control Condition

In experiments where complete ROS1 inhibition is not desired—such as studies of partial pathway attenuation or compensatory signaling activation—ROS kinases-IN-2 provides a biochemically characterized tool with defined, limited target engagement [1]. The >2,000-fold potency gap versus clinical inhibitors ensures distinct pharmacological separation for dose-response calibration .

Medicinal Chemistry Scaffold Diversification and Intellectual Property Generation

The non-macrocyclic quinolinecarboxamide scaffold of ROS kinases-IN-2, featuring a sulfamoylphenyl moiety absent from clinical ROS1 inhibitors, offers a structurally differentiated starting point for novel ROS1 inhibitor discovery [1]. Organizations seeking to establish independent patent space around ROS1-targeting chemotypes may prioritize this scaffold for hit expansion and lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ROS kinases-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.